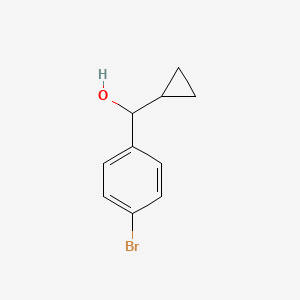

(4-Bromophenyl)(cyclopropyl)methanol

Description

BenchChem offers high-quality (4-Bromophenyl)(cyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)(cyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromophenyl)-cyclopropylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVQKMYLBFYJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990504 | |

| Record name | (4-Bromophenyl)(cyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-39-3 | |

| Record name | 4-Bromo-α-cyclopropylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70289-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromo-alpha-cyclopropylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Bromophenyl)(cyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromo-α-cyclopropylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (4-Bromophenyl)(cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(cyclopropyl)methanol is a crucial secondary alcohol that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a brominated aromatic ring coupled with a strained cyclopropyl carbinol moiety, imparts a distinct reactivity profile that is of significant interest to researchers in drug discovery and development. The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, while the cyclopropylmethanol group can participate in various transformations, including ring-opening reactions and rearrangements. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of (4-Bromophenyl)(cyclopropyl)methanol, providing researchers with the foundational knowledge required for its effective utilization in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (4-Bromophenyl)(cyclopropyl)methanol are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 70289-39-3 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [2] |

| Molecular Weight | 227.10 g/mol | [2] |

| Melting Point | 57 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Boiling Point | Not readily available, likely to decompose at higher temperatures. |

Synthesis of (4-Bromophenyl)(cyclopropyl)methanol

The most common and efficient method for the synthesis of (4-Bromophenyl)(cyclopropyl)methanol is the Grignard reaction between 4-bromobenzaldehyde and cyclopropylmagnesium bromide.[3] This reaction is a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic chemistry.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the cyclopropyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The magnesium alkoxide intermediate is subsequently protonated during aqueous workup to yield the desired secondary alcohol.

Sources

An In-depth Technical Guide to (4-Bromophenyl)(cyclopropyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(cyclopropyl)methanol, bearing the CAS number 70289-39-3, is a key synthetic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural motif, combining a brominated aromatic ring with a strained cyclopropyl carbinol system, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the cyclopropylmethanol moiety is a feature found in numerous biologically active compounds. This guide offers a comprehensive overview of the synthesis, characterization, and critical applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Bromophenyl)(cyclopropyl)methanol is presented in the table below.

| Property | Value | Reference |

| CAS Number | 70289-39-3 | |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [2] |

| Melting Point | 57 °C | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |

Synthesis of (4-Bromophenyl)(cyclopropyl)methanol

The most common and efficient method for the synthesis of (4-Bromophenyl)(cyclopropyl)methanol is the Grignard reaction between 4-bromobenzaldehyde and a cyclopropyl Grignard reagent. This reaction is a classic example of nucleophilic addition to a carbonyl group, a cornerstone of C-C bond formation in organic synthesis.

Reaction Scheme

Caption: Synthesis of (4-Bromophenyl)(cyclopropyl)methanol via Grignard reaction.

Detailed Experimental Protocol

Materials:

-

4-Bromobenzaldehyde

-

Magnesium turnings

-

Cyclopropyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, place a solution of cyclopropyl bromide in anhydrous ether or THF.

-

Add a small amount of the cyclopropyl bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Bromobenzaldehyde:

-

Dissolve 4-bromobenzaldehyde in anhydrous diethyl ether or THF in a separate flame-dried flask under a nitrogen atmosphere.

-

Cool the aldehyde solution to 0 °C using an ice bath.

-

Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the aldehyde solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude (4-Bromophenyl)(cyclopropyl)methanol can be purified by either recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[4]

-

Mechanistic Insights

The Grignard reaction proceeds through a nucleophilic attack of the carbanionic carbon of the cyclopropylmagnesium bromide on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous work-up to yield the final alcohol product.

Caption: Simplified mechanism of the Grignard reaction.

Spectroscopic Characterization

Accurate characterization of (4-Bromophenyl)(cyclopropyl)methanol is crucial for its use in further synthetic steps. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, carbinol, and cyclopropyl protons.

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will be deshielded compared to the protons ortho to the carbinol group.

-

Carbinol Proton (-CHOH): A doublet or a broad singlet around δ 4.5-5.0 ppm. The coupling to the adjacent cyclopropyl proton will result in a doublet, though this may be broadened by hydrogen bonding.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of δ 1.5-3.0 ppm.

-

Cyclopropyl Protons: A complex multiplet in the upfield region, typically between δ 0.2-1.2 ppm, due to the geminal and vicinal coupling of the diastereotopic methylene protons and the methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the bromine atom will be at a lower field (around δ 121 ppm), while the carbon attached to the carbinol group will be at a higher field (around δ 143 ppm).

-

Carbinol Carbon (-CHOH): A signal in the range of δ 75-80 ppm.

-

Cyclopropyl Carbons: The methine carbon of the cyclopropyl ring will appear around δ 15-20 ppm, while the two methylene carbons will be in the upfield region, typically below δ 10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1400-1600 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 208/210. Cleavage of the C-C bond between the carbinol carbon and the cyclopropyl ring would result in a fragment at m/z 185/187 (bromotropylium ion) or a fragment corresponding to the cyclopropyl cation.[5][6][7]

Applications in Drug Discovery and Medicinal Chemistry

(4-Bromophenyl)(cyclopropyl)methanol is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the 4-bromophenyl group allows for its use in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.

Key Intermediate in the Synthesis of Macitentan

A prominent example of its application is in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[8][9] In the synthesis of Macitentan, the (4-Bromophenyl)(cyclopropyl)methanol moiety is a core structural element. While the final drug contains a (4-bromophenyl)cyclopropylmethanone group, the alcohol is a key precursor to this ketone via oxidation.

Caption: Role of (4-Bromophenyl)(cyclopropyl)methanol in the synthesis of Macitentan precursors.

Potential for Further Derivatization

The versatile nature of (4-Bromophenyl)(cyclopropyl)methanol allows for a range of chemical transformations, making it a valuable starting point for the synthesis of compound libraries for drug screening.

-

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, (4-bromophenyl)(cyclopropyl)methanone, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.[10] This ketone is also a valuable synthetic intermediate.

-

Etherification: The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis or other etherification protocols. This allows for the introduction of various alkyl or aryl side chains, which can be used to modulate the pharmacological properties of the final compound.

-

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters, which can act as prodrugs or modify the pharmacokinetic profile of a molecule.

-

Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This enables the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

(4-Bromophenyl)(cyclopropyl)methanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] It is advisable to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.[3]

Conclusion

(4-Bromophenyl)(cyclopropyl)methanol is a synthetically valuable building block with significant applications in medicinal chemistry and drug development. Its straightforward synthesis via the Grignard reaction, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the preparation of complex molecules. Its established role in the synthesis of the approved drug Macitentan underscores its importance in the pharmaceutical industry. This guide provides a comprehensive technical overview to aid researchers in the effective utilization of this important chemical intermediate.

References

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Supporting Information - The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available from: [Link]

-

A Novel Synthesis of Macitentan, an Endothelin Receptor Antagonist. ResearchGate. (2017). Available from: [Link]

-

Bolli, M. H. et al. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861 (2012). Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available from: [Link]

-

(4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. PubChem. Available from: [Link]

-

4-Bromophenyl cyclopropyl ketone. SIELC Technologies. (2018). Available from: [Link]

- Process for preparation of macitentan. Google Patents. (2017).

-

fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. (2023). Available from: [Link]

-

(PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available from: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

-

((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol. PubChem. Available from: [Link]

-

(4-bromophenyl)[4-({(2e)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. PubChemLite. Available from: [Link]

-

(4-bromophenyl)(cyclopropyl)methanol. PubChemLite. Available from: [Link]

-

2,3-Diphenylcyclopropyl(4-bromophenyl)methanone. Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

4-Bromophenyl cyclopropyl ketone. Cheméo. Available from: [Link]

-

Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available from: [Link]

-

(1-(4-Bromophenyl)cyclopropyl)methanol. Angene. Available from: [Link]

-

[1-(4-Bromophenyl)cyclopropyl]methanol 98480-31-0. 瑞楚生物. Available from: [Link]

-

2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. ResearchGate. (2025). Available from: [Link]

Sources

- 1. PubChemLite - (4-bromophenyl)(cyclopropyl)methanol (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Buy cyclopropyl(4-fluorophenyl)methanol (EVT-300701) | 827-88-3 [evitachem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medkoo.com [medkoo.com]

- 10. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (4-Bromophenyl)(cyclopropyl)methanol

This guide provides a comprehensive technical overview of (4-bromophenyl)(cyclopropyl)methanol, a key building block in modern organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction to a Versatile Chemical Intermediate

(4-Bromophenyl)(cyclopropyl)methanol is a secondary alcohol characterized by the presence of a brominated phenyl ring and a cyclopropyl group attached to the same carbinol carbon. This unique combination of a strained three-membered ring and an aromatic system amenable to further functionalization makes it a valuable intermediate in the synthesis of complex molecular architectures.

Its significance lies in its utility as a precursor to a wide range of bioactive molecules. The cyclopropyl moiety is a well-established bioisostere for phenyl and other aromatic groups, often conferring improved metabolic stability and binding affinity. The bromo-aromatic portion serves as a versatile handle for various cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery. This guide will delve into the essential physicochemical properties, synthesis, analysis, and applications of this important compound.

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties of (4-bromophenyl)(cyclopropyl)methanol is fundamental to its effective use and safe handling in a laboratory setting.

Molecular and Physical Data

The core structural and physical characteristics of (4-bromophenyl)(cyclopropyl)methanol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO | [1][2][3] |

| Molecular Weight | 227.10 g/mol | [1][4] |

| CAS Number | 70289-39-3 | [5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 57°C | [5] |

| Monoisotopic Mass | 225.99933 Da | [6] |

| SMILES | C1CC1C(C2=CC=C(C=C2)Br)O | [6] |

| InChIKey | PLVQKMYLBFYJHT-UHFFFAOYSA-N | [6] |

Spectroscopic Profile

While specific spectra are lot-dependent, the expected spectroscopic data for (4-bromophenyl)(cyclopropyl)methanol are as follows:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum should feature multiplets for the cyclopropyl protons (approx. 0.4-1.2 ppm), a singlet for the hydroxyl proton (variable, approx. 1.8-2.5 ppm), a multiplet for the methine proton (approx. 4.2-4.4 ppm), and doublets for the aromatic protons of the 1,4-disubstituted benzene ring (approx. 7.2-7.5 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals include those for the cyclopropyl carbons, the methine carbon bearing the hydroxyl group, and the aromatic carbons, including the carbon attached to the bromine atom.

-

Mass Spectrometry (EI): The mass spectrum will typically show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol functional group.

Safety and Handling

(4-Bromophenyl)(cyclopropyl)methanol is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[7][8] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat.[5][7] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][9]

-

Spill and Disposal: In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[7] Dispose of contents and container to an approved waste disposal plant.

Synthesis and Purification Strategies

The most common and reliable method for synthesizing (4-bromophenyl)(cyclopropyl)methanol is through the Grignard reaction, which involves the nucleophilic addition of a cyclopropyl magnesium halide to 4-bromobenzaldehyde. An alternative route is the reduction of the corresponding ketone.

Synthetic Workflow Overview

The following diagram illustrates the primary synthetic pathway from 4-bromobenzaldehyde.

Caption: Grignard synthesis workflow for (4-Bromophenyl)(cyclopropyl)methanol.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis starting from 4-bromobenzaldehyde and cyclopropyl bromide.

3.2.1 Materials and Reagents

-

4-Bromobenzaldehyde

-

Cyclopropyl bromide

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser)

3.2.2 Step-by-Step Procedure

-

Grignard Reagent Preparation:

-

Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small volume of anhydrous THF.

-

Add a solution of cyclopropyl bromide in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.

-

After initiation, continue the dropwise addition at a rate that maintains a gentle reflux.

-

Once the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Aldehyde:

-

In a separate flask, dissolve 4-bromobenzaldehyde in anhydrous THF.

-

Cool the aldehyde solution to 0°C using an ice bath.

-

Slowly add the prepared cyclopropylmagnesium bromide solution to the cooled aldehyde solution via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting aldehyde.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure (4-bromophenyl)(cyclopropyl)methanol.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized (4-bromophenyl)(cyclopropyl)methanol.

Analytical Workflow

The following diagram outlines a standard workflow for the analytical characterization of the final product.

Caption: Standard analytical workflow for quality control of the synthesized product.

Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound.[10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 10 µL) onto the HPLC system.

-

Run the gradient method and integrate the peak areas.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Applications in Research and Drug Development

The structural features of (4-bromophenyl)(cyclopropyl)methanol make it a valuable precursor in several areas of chemical synthesis.

-

Pharmaceutical Intermediates: It is a key building block for more complex molecules, including potential antihistamines, antimalarial drugs, and lipid-lowering agents.[11][12] The cyclopropyl group can enhance the potency and pharmacokinetic profile of drug candidates.

-

Cross-Coupling Reactions: The aryl bromide functionality is a prime site for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, facilitating the creation of diverse chemical libraries for high-throughput screening.

-

Synthesis of Quinolones: Cyclopropyl-containing compounds are crucial for the synthesis of certain quinolone antibiotics.[13]

Conclusion

(4-Bromophenyl)(cyclopropyl)methanol is a versatile and valuable building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward synthesis, combined with the dual functionality of the alcohol and the aryl bromide, provides chemists with a powerful tool for constructing novel and complex molecular entities. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective application in research and development.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol.

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - (4-BROMOPHENYL)(CYCLOPROPYL)METHANOL.

- BLDpharm. (n.d.). 98480-31-0|(1-(4-Bromophenyl)cyclopropyl)methanol.

- Santa Cruz Biotechnology. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanol | CAS 98480-31-0.

- Angene. (n.d.). (1-(4-Bromophenyl)cyclopropyl)methanol | 98480-31-0.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (4-Bromophenyl)cyclopropylmethanone.

- Sigma-Aldrich. (n.d.). (4-Bromophenyl)(cyclopropyl)methanone | 6952-89-2.

- Lead Sciences. (n.d.). (1-(4-Bromophenyl)cyclopropyl)methanol.

- PubChemLite. (n.d.). (4-bromophenyl)(cyclopropyl)methanol (C10H11BrO).

- CymitQuimica. (n.d.). (4-Bromophenyl)cyclopropylmethanone.

- EvitaChem. (n.d.). Buy cyclopropyl(4-fluorophenyl)methanol.

- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- ResearchGate. (2025). Review of cyclopropyl bromide synthetic process.

Sources

- 1. scbt.com [scbt.com]

- 2. Angene - (1-(4-Bromophenyl)cyclopropyl)methanol | 98480-31-0 | MFCD07374454 | AG005UXS [japan.angenechemical.com]

- 3. (1-(4-Bromophenyl)cyclopropyl)methanol - Lead Sciences [lead-sciences.com]

- 4. 98480-31-0|(1-(4-Bromophenyl)cyclopropyl)methanol|BLD Pharm [bldpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. PubChemLite - (4-bromophenyl)(cyclopropyl)methanol (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.ca [fishersci.ca]

- 9. (4-Bromophenyl)(cyclopropyl)methanone | 6952-89-2 [sigmaaldrich.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. (4-Bromophenyl)cyclopropylmethanone | CymitQuimica [cymitquimica.com]

- 12. Buy cyclopropyl(4-fluorophenyl)methanol (EVT-300701) | 827-88-3 [evitachem.com]

- 13. researchgate.net [researchgate.net]

Structure Elucidation of (4-Bromophenyl)(cyclopropyl)methanol: A Multi-technique, Mechanistic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and pharmaceutical development. It is the foundational data upon which all subsequent investigations of reactivity, biological activity, and safety are built. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the target molecule, (4-Bromophenyl)(cyclopropyl)methanol. We move beyond a simple listing of techniques to offer a causal, logic-driven narrative that explains why specific experiments are chosen and how their results are integrated into a self-validating system of proof. This document is designed for researchers who require not only the "how" but the "why" behind robust analytical characterization, blending established principles with practical, actionable protocols.

Introduction: The Imperative of Structural Integrity

(4-Bromophenyl)(cyclopropyl)methanol (Figure 1) is a synthetic intermediate of significant interest, embodying structural motifs common in medicinal chemistry. The cyclopropyl ring offers conformational rigidity and metabolic stability, while the bromophenyl group provides a versatile handle for further functionalization via cross-coupling reactions. Given its potential as a building block for more complex bioactive molecules, absolute certainty of its structure is non-negotiable. Any ambiguity—be it isomeric confusion, incorrect regiochemistry, or the presence of uncharacterized impurities—can invalidate subsequent biological data and derail a research program.

This guide will detail a holistic and synergistic analytical workflow designed to provide irrefutable proof of structure. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive technique of single-crystal X-ray Crystallography.

Figure 1: Chemical Structure of (4-Bromophenyl)(cyclopropyl)methanol Molecular Formula: C₁₀H₁₁BrO[1][2] Molecular Weight: 227.10 g/mol [1][2] Melting Point: 57°C[3]

Foundational Context: Synthesis and Purity Assessment

Before elucidation can begin, the material must be synthesized and purified. Understanding the synthesis pathway is critical as it informs our expectations of potential impurities. A common and efficient route is the Grignard reaction.

Protocol 2.1: Synthesis via Grignard Reaction

-

Grignard Reagent Formation: Cyclopropyl bromide is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon) to form cyclopropylmagnesium bromide.

-

Nucleophilic Addition: A solution of 4-bromobenzaldehyde in anhydrous diethyl ether is cooled to 0°C. The prepared Grignard reagent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

Causality: This synthesis pathway strongly suggests that the primary impurities could be unreacted 4-bromobenzaldehyde or biphenyl-type products from Grignard self-coupling. Our analytical strategy must be capable of distinguishing the desired product from these potential contaminants.

The Analytical Workflow: A Synergistic Approach

No single technique provides all the necessary information. True confidence in structure comes from the convergence of data from multiple, orthogonal analytical methods.

Caption: Overall workflow for the structure elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.

¹H NMR Spectroscopy: Proton Environment Analysis

Principle: ¹H NMR maps the chemical environment of each proton. The chemical shift (δ) indicates the electron density around the proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Protocol 4.1.1: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate all signals.

Expected Data & Interpretation:

-

Aromatic Protons (δ ~7.2-7.5 ppm): The 4-bromophenyl group will show a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substituted ring. We expect one doublet integrating to 2H for the protons ortho to the bromine and another doublet integrating to 2H for the protons ortho to the carbinol group.

-

Methine Proton (δ ~4.5-5.0 ppm): The single proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected in this region. It will be split by the adjacent cyclopropyl protons, likely appearing as a doublet or a more complex multiplet.

-

Hydroxyl Proton (δ ~1.5-3.0 ppm): A broad singlet that corresponds to the alcohol proton. Its chemical shift can vary with concentration and temperature.

-

Cyclopropyl Protons (δ ~0.2-1.2 ppm): The four protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns in this highly shielded (upfield) region. They will appear as multiplets.

¹³C NMR Spectroscopy: Carbon Backbone Identification

Principle: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (e.g., sp², sp³, C-O).

Protocol 4.2.1: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. A sufficient number of scans are required due to the low natural abundance of ¹³C.

Expected Data & Interpretation: Based on the structure's symmetry, we expect to see 7 distinct carbon signals:

-

Aromatic Carbons (δ ~120-145 ppm): Four signals for the phenyl ring. The carbon attached to the bromine (C-Br) will be downfield, as will the ipso-carbon attached to the carbinol group. The other two signals will represent the four remaining CH carbons.

-

Methine Carbon (δ ~70-80 ppm): The carbon atom bonded to the hydroxyl group (C-OH) will appear in this characteristic range.

-

Cyclopropyl Carbons (δ ~5-20 ppm): Two signals are expected for the cyclopropyl ring carbons in the highly shielded aliphatic region.

2D NMR: Establishing Connectivity

While 1D NMR suggests the presence of the functional groups, 2D NMR proves their connectivity.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. We would expect to see correlations between the methine proton and the cyclopropyl protons, and within the aromatic AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This experiment will definitively link the proton signals to their corresponding carbon signals from the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations confirming the core structure.

Expected HMBC Correlations:

-

The methine proton should show a correlation to the ipso-carbon of the phenyl ring (C1) and the two ortho-carbons (C2/C6), proving the connection of the carbinol group to the ring.

-

The methine proton will also correlate to the carbons of the cyclopropyl ring, confirming that fragment's position.

| Technique | Purpose | Expected Key Observations |

| ¹H NMR | Identify proton environments | Signals for p-substituted phenyl, methine (-CHOH), and cyclopropyl groups. |

| ¹³C NMR | Identify carbon backbone | 7 unique carbon signals corresponding to the proposed structure. |

| COSY | Map H-H coupling | Correlation between methine-H and cyclopropyl-H. |

| HSQC | Link protons to carbons | One-bond C-H correlations for all protonated carbons. |

| HMBC | Establish fragment connectivity | Long-range correlations linking the phenyl, methine, and cyclopropyl units. |

| Table 1: Summary of NMR Spectroscopy Data and Purpose |

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Principle: MS measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Protocol 5.1: HRMS Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The molecule will likely be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

Expected Data & Interpretation:

-

Molecular Formula Confirmation: The measured m/z for the molecular ion will be extremely accurate. For C₁₀H₁₁BrO, the monoisotopic mass is 225.9993 Da[4]. HRMS should provide a measured mass within 5 ppm of this theoretical value.

-

Isotopic Pattern: A key diagnostic feature will be the presence of two major peaks for any bromine-containing fragment, separated by ~2 m/z units and with nearly equal intensity (~1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive signature for a monobrominated compound.

| Ion/Fragment | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Significance |

| [M+H]⁺ | C₁₀H₁₂BrO⁺ | 227.0066 | 229.0045 | Confirms molecular weight. |

| [M+Na]⁺ | C₁₀H₁₁BrONa⁺ | 248.9885 | 250.9864 | Confirms molecular weight. |

| [M+H-H₂O]⁺ | C₁₀H₁₀Br⁺ | 208.9966 | 210.9945 | Loss of water, characteristic of an alcohol. |

| Table 2: Predicted High-Resolution Mass Spectrometry Data |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying functional groups.

Protocol 6.1: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data & Interpretation:

-

O-H Stretch (Broad, ~3200-3600 cm⁻¹): A strong, broad absorption in this region is characteristic of the alcohol hydroxyl group, broadened by hydrogen bonding.

-

C-H Stretch (Aromatic, ~3000-3100 cm⁻¹): Absorption peaks corresponding to the C-H bonds on the phenyl ring.

-

C-H Stretch (Aliphatic, ~2850-3000 cm⁻¹): Peaks corresponding to the C-H bonds of the methine and cyclopropyl groups.

-

C=C Stretch (Aromatic, ~1450-1600 cm⁻¹): A series of absorptions characteristic of the phenyl ring.

-

C-O Stretch (~1000-1250 cm⁻¹): A strong band indicating the presence of the C-O single bond of the alcohol.

X-ray Crystallography: The Definitive Proof

Principle: When a molecule can be grown as a single crystal, X-ray diffraction can be used to determine the precise three-dimensional arrangement of every atom, providing unambiguous proof of structure, connectivity, and stereochemistry. While spectroscopic data leads to a strong hypothesis, crystallography provides the incontrovertible evidence.

Protocol 7.1: Crystallization and Data Collection

-

Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. A common method is slow evaporation. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) to create a saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

Conclusion: The Convergence of Evidence

The structure elucidation of (4-Bromophenyl)(cyclopropyl)methanol is achieved not by a single measurement, but by the logical and systematic integration of orthogonal data sets. ¹H and ¹³C NMR establish the carbon-hydrogen framework, while 2D NMR experiments like HMBC prove the connectivity between the aryl, carbinol, and cyclopropyl moieties. High-resolution mass spectrometry confirms the elemental composition with high precision and reveals the characteristic isotopic signature of bromine. Infrared spectroscopy provides a rapid confirmation of key functional groups, particularly the hydroxyl group. Finally, single-crystal X-ray crystallography, when achievable, offers the ultimate, unambiguous confirmation of the three-dimensional structure. This multi-faceted, self-validating workflow ensures the highest level of scientific integrity, providing a solid foundation for all future research and development involving this valuable chemical entity.

References

-

(1-(4-Bromophenyl)cyclopropyl)methanol . Angene. Available at: [Link]

-

(4-bromophenyl)(cyclopropyl)methanol (C10H11BrO) . PubChem. Available at: [Link]

-

Synthesis of (2s,3s)-(+)-(3-phenylcyclopropyl)methanol . Organic Syntheses. Available at: [Link]

-

General Procedures for NMR and IR Spectroscopy . The Royal Society of Chemistry. Supporting Information. Available at: [Link]

Sources

- 1. Angene - (1-(4-Bromophenyl)cyclopropyl)methanol | 98480-31-0 | MFCD07374454 | AG005UXS [japan.angenechemical.com]

- 2. scbt.com [scbt.com]

- 3. (4-BROMOPHENYL)(CYCLOPROPYL)METHANOL CAS#: 70289-39-3 [amp.chemicalbook.com]

- 4. PubChemLite - (4-bromophenyl)(cyclopropyl)methanol (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the IUPAC Nomenclature of (4-Bromophenyl)(cyclopropyl)methanol

Abstract: The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as (4-Bromophenyl)(cyclopropyl)methanol. We will deconstruct the molecule's structure, systematically apply IUPAC naming conventions, and present a definitive name. Furthermore, this document will contextualize the compound by discussing its physicochemical properties, a representative synthetic protocol, and its relevance as a building block in modern pharmaceutical research.

Introduction: The Critical Role of Unambiguous Nomenclature

In the collaborative ecosystem of scientific research, the ability to identify a molecule without ambiguity is paramount. The IUPAC system of nomenclature provides a universal, rule-based language that transcends regional and common naming conventions, ensuring that a chemical name corresponds to a single, unique molecular structure. (4-Bromophenyl)(cyclopropyl)methanol is a secondary alcohol containing aromatic and cycloalkane moieties, a structural motif of significant interest in the synthesis of bioactive compounds.[1][2] Understanding its formal name is the first step in its accurate documentation, synthesis, and application in research and development.

Deconstructing the Structure and Applying IUPAC Rules

The determination of the IUPAC name is a systematic process that involves identifying the principal functional group, the parent carbon chain, and all substituents.[3][4]

Identifying the Principal Functional Group and Parent Chain

The structure of (4-Bromophenyl)(cyclopropyl)methanol contains a hydroxyl (-OH) group, which is the principal functional group and defines the compound as an alcohol.[5] According to IUPAC rules, the suffix "-ol" is used to denote an alcohol.[3]

The parent chain is the longest continuous carbon chain that contains the carbon atom bonded to the hydroxyl group. In this molecule, the hydroxyl group is attached to a single carbon atom (a carbinol carbon) which is, in turn, bonded to a 4-bromophenyl group and a cyclopropyl group. Therefore, the parent chain consists of only one carbon. The alkane name for a single carbon is "methane." By replacing the "-e" with "-ol," the parent name becomes methanol .[6]

Identifying and Naming the Substituents

Two distinct groups are attached to this central methanol carbon:

-

A cyclopropyl group: A three-carbon cycloalkane.

-

A 4-bromophenyl group: A phenyl ring (a benzene ring acting as a substituent) where a bromine atom is attached at the para (4th) position.[7]

These two groups are treated as substituents on the parent methanol structure.

Assembling the Final IUPAC Name

The final name is assembled by listing the substituents alphabetically, followed by the parent name.

-

Substituents: "Bromophenyl" and "Cyclopropyl".

-

Alphabetization: B romophenyl comes before c yclopropyl.

-

Assembly: The substituents are placed before the parent name "methanol".

This systematic application of IUPAC rules leads to the definitive name:

IUPAC Name: (4-Bromophenyl)(cyclopropyl)methanol [8]

The common name in this case happens to align perfectly with the formal IUPAC name, which is a testament to the logical structure of the common name itself. PubChem, a comprehensive chemical database, lists this as the preferred IUPAC name.[8]

The process for determining this name is visualized in the workflow diagram below.

Caption: Workflow for IUPAC Name Determination.

Physicochemical and Structural Data

A summary of key identifiers and properties for (4-Bromophenyl)(cyclopropyl)methanol is crucial for laboratory use.

| Property | Value | Source |

| IUPAC Name | (4-Bromophenyl)(cyclopropyl)methanol | PubChem[8] |

| CAS Number | 70289-39-3 | ChemicalBook[9] |

| Molecular Formula | C₁₀H₁₁BrO | PubChem[8] |

| Molecular Weight | 227.10 g/mol | Santa Cruz Biotechnology[10] |

| Physical State | Solid | ChemicalBook[9] |

| Melting Point | 57°C | ChemicalBook[9] |

| SMILES | C1CC1C(C2=CC=C(C=C2)Br)O | PubChem[8] |

| InChIKey | PLVQKMYLBFYJHT-UHFFFAOYSA-N | PubChem[8] |

Synthesis Protocol: A Representative Method

(4-Bromophenyl)(cyclopropyl)methanol is typically synthesized via the Grignard reaction. This involves the nucleophilic addition of a cyclopropyl Grignard reagent to 4-bromobenzaldehyde. The precursor, (4-Bromophenyl)(cyclopropyl)methanone, can be synthesized from 4-bromobenzaldehyde and cyclopropylmagnesium bromide.[11]

Sources

- 1. Buy cyclopropyl(4-fluorophenyl)methanol (EVT-300701) | 827-88-3 [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 17.1 Naming Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. IUPAC Naming Conventions for Alcohols | Rules & Examples - Lesson | Study.com [study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (4-BROMOPHENYL)METHANOL | CAS 873-75-6 [matrix-fine-chemicals.com]

- 7. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 8. PubChemLite - (4-bromophenyl)(cyclopropyl)methanol (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. (4-Bromophenyl)cyclopropylmethanone | CymitQuimica [cymitquimica.com]

Introduction: The Strategic Importance of (4-Bromophenyl)(cyclopropyl)methanol

An In-depth Technical Guide to the Precursors for the Synthesis of (4-Bromophenyl)(cyclopropyl)methanol

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. (4-Bromophenyl)(cyclopropyl)methanol stands out as a key building block, embodying two highly sought-after structural motifs: the cyclopropyl group and a functionalized aryl halide. The cyclopropyl ring, a small, strained carbocycle, is increasingly incorporated into pharmaceutical candidates to enhance metabolic stability, improve potency, and modulate conformation. Simultaneously, the 4-bromophenyl moiety serves as a versatile synthetic handle, primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the primary precursors to (4-bromophenyl)(cyclopropyl)methanol and the core chemical transformation that unites them. We will delve into the underlying principles governing the synthesis of these precursors, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. The cornerstone of this synthesis is the Grignard reaction, a classic yet powerful method for carbon-carbon bond formation, which in this case involves the nucleophilic addition of a cyclopropyl organometallic species to an aromatic aldehyde.

Part 1: The Electrophilic Keystone: 4-Bromobenzaldehyde

The first essential precursor is 4-bromobenzaldehyde (or p-bromobenzaldehyde), an organobromine compound that provides the foundational phenylmethanol structure.[3] Its bifunctionality—a reactive aldehyde group for nucleophilic attack and a bromine-substituted ring for subsequent modifications—makes it an invaluable starting material.[1]

Synthetic Strategy: From Toluene to Aldehyde

The most common and reliable laboratory-scale synthesis of 4-bromobenzaldehyde begins with the more accessible starting material, 4-bromotoluene. The transformation is a two-step process involving the selective oxidation of the methyl group.[1][3]

-

Free-Radical Bromination: The methyl group of 4-bromotoluene is first converted to a dibromomethyl group (4-bromobenzal bromide) via free-radical bromination. This reaction is typically initiated by light (photobromination) and proceeds selectively at the benzylic position, which is stabilized by the aromatic ring.

-

Hydrolysis: The resulting 4-bromobenzal bromide is then hydrolyzed to the aldehyde. This is often accomplished using calcium carbonate in water, followed by purification.[1][4]

The causality for this two-step approach lies in its efficiency and control. Direct oxidation of the methyl group can be challenging to stop at the aldehyde stage and may proceed to the carboxylic acid. The bromination-hydrolysis sequence provides a robust and high-yielding pathway to the desired aldehyde.

Experimental Protocol: Synthesis of 4-Bromobenzaldehyde

This protocol is adapted from established methods and details the conversion of 4-bromotoluene to 4-bromobenzaldehyde.[1][4]

Step A: Free-Radical Bromination of 4-Bromotoluene

-

Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap to neutralize the HBr byproduct.

-

Reagent Charging: Charge the flask with 4-bromotoluene (1.0 eq).

-

Initiation: Heat the flask in an oil bath to approximately 105-110 °C with vigorous stirring. Illuminate the flask with a 150-watt tungsten lamp to initiate the radical reaction.[1]

-

Bromine Addition: Slowly add bromine (2.1 eq) from the dropping funnel over several hours. The rate of addition should be controlled to maintain the reaction temperature between 105-135 °C.[1][4]

-

Completion: After the addition is complete, raise the temperature to 150 °C for a short period to drive the reaction to completion. The product of this step is crude 4-bromobenzal bromide.

Step B: Hydrolysis of 4-Bromobenzal Bromide

-

Setup: Transfer the crude 4-bromobenzal bromide to a larger flask suitable for reflux.

-

Hydrolysis: Add powdered calcium carbonate (approx. 2 parts by weight relative to the starting toluene) and water. Heat the mixture to reflux for 15 hours with vigorous stirring.[1][4]

-

Purification: After hydrolysis, purify the 4-bromobenzaldehyde via steam distillation. Collect the distillate and cool it to crystallize the product.[3][4]

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry in a desiccator. Further purification can be achieved by recrystallization.[5]

Data Presentation: Properties of 4-Bromobenzaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO | [1] |

| Molecular Weight | 185.02 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 55-60 °C | [1] |

| Boiling Point | 255–258 °C | [3] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 9.99 (s, 1H), 7.81-7.86 (m, 4H) | [5] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 192.5, 135.3, 132.5, 131.4, 128.9 | [5] |

Part 2: The Nucleophilic Precursor: Cyclopropylmagnesium Bromide

The second key precursor is cyclopropylmagnesium bromide, a Grignard reagent. Grignard reagents are powerful nucleophiles and strong bases, making their preparation and handling critical to the success of the synthesis.[6] They are highly sensitive to protic solvents, including water and alcohols, and must be prepared and used under strictly anhydrous conditions.

Synthetic Strategy: Formation of the Grignard Reagent

Cyclopropylmagnesium bromide is synthesized via the reaction of cyclopropyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[6][7]

The mechanism of Grignard reagent formation is generally accepted to involve a single electron transfer (SET) from the surface of the magnesium metal to the alkyl halide.[7] This forms a radical anion that quickly fragments into a cyclopropyl radical and a bromide ion. The cyclopropyl radical then recombines with a magnesium radical on the metal surface to form the final organomagnesium compound.[7]

Caption: Mechanism of cyclopropylmagnesium bromide formation.

Experimental Protocol: Preparation of Cyclopropylmagnesium Bromide

Crucial Prerequisite: All glassware must be flame-dried or oven-dried immediately before use to remove all traces of water. The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

-

Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

-

Reagent Charging: Place magnesium turnings (1.1-1.5 eq) in the flask.[8] Add a small volume of anhydrous THF to cover the magnesium.

-

Initiation: Add a small crystal of iodine to the flask; the color will fade as the reaction initiates. Add a small amount of cyclopropyl bromide (from the dropping funnel) to begin the reaction. Gentle warming may be necessary.[7][8]

-

Addition: Once the reaction has started (indicated by bubbling and gentle reflux), add the remaining cyclopropyl bromide (1.0 eq) dissolved in anhydrous THF dropwise from the funnel at a rate that maintains a gentle reflux.[7]

-

Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature or with gentle heating to ensure all the magnesium has reacted.[7][8] The resulting greyish solution is the Grignard reagent, which should be used directly for the next step.

Part 3: The Core Transformation: Synthesis of (4-Bromophenyl)(cyclopropyl)methanol

With both precursors in hand, the final step is the nucleophilic addition of the cyclopropyl Grignard reagent to the electrophilic carbonyl carbon of 4-bromobenzaldehyde.[2]

Reaction Mechanism and Control

The negatively polarized carbon of the cyclopropylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The magnesium atom coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2] This forms a magnesium alkoxide intermediate. A subsequent aqueous workup, typically with a mild acid like saturated aqueous ammonium chloride, protonates the alkoxide to yield the final secondary alcohol product, (4-bromophenyl)(cyclopropyl)methanol.

Controlling the reaction temperature is critical. The addition is typically performed at 0 °C to manage the exothermic nature of the reaction and to minimize potential side reactions, such as enolization or reduction of the aldehyde.[2]

Caption: The synthetic pathway to the target molecule.

Experimental Protocol: The Grignard Addition

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous THF.

-

Cooling: Cool the aldehyde solution to 0 °C using an ice-water bath.

-

Addition: Add the freshly prepared cyclopropylmagnesium bromide solution (1.1-1.5 eq) dropwise to the cooled aldehyde solution with vigorous stirring.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.[2]

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution. This step is crucial for protonating the alkoxide intermediate while avoiding strongly acidic conditions that could cause side reactions.[2]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Washing & Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous salt such as magnesium sulfate or sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (4-bromophenyl)(cyclopropyl)methanol.

Data Presentation: Properties of (4-Bromophenyl)(cyclopropyl)methanol

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁BrO | [9] |

| Molecular Weight | 227.10 g/mol | [10] |

| Appearance | Solid (Typical) | |

| Melting Point | 57 °C | [11] |

| SMILES | C1CC1C(C2=CC=C(C=C2)Br)O | [9] |

| InChIKey | PLVQKMYLBFYJHT-UHFFFAOYSA-N | [9] |

Conclusion

The synthesis of (4-bromophenyl)(cyclopropyl)methanol is a prime example of strategic organic synthesis, relying on the robust and well-understood Grignard reaction. The successful outcome of this synthesis is contingent upon the careful preparation and handling of its two key precursors: the electrophilic 4-bromobenzaldehyde and the highly reactive nucleophilic cyclopropylmagnesium bromide. Mastery of the techniques for synthesizing these precursors, particularly the anhydrous conditions required for the Grignard reagent, is essential for any researcher aiming to utilize this valuable building block. By understanding the causality behind each experimental step—from free-radical initiation to controlled quenching—scientists can reliably produce this versatile intermediate, paving the way for the discovery and development of next-generation therapeutics.

References

-

4-Bromobenzaldehyde - Wikipedia . Wikipedia. [Link]

-

Synthesis of p-Bromobenzaldehyde . Chempedia - LookChem. [Link]

- CN102757455B - Preparation method of cyclopropylboronic acid.

-

(a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,... . ResearchGate. [Link]

-

Organic Syntheses Procedure: 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone . Organic Syntheses. [Link]

-

Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST . Chemical Communications (RSC Publishing). [Link]

-

2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine . ResearchGate. [Link]

-

Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane | Request PDF . ResearchGate. [Link]

-

Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence | Request PDF . ResearchGate. [Link]

-

(4-bromophenyl)[4-({(2e)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone . PubChem. [Link]

-

(4-bromophenyl)(cyclopropyl)methanol (C10H11BrO) . PubChem. [Link]

- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.

-

Organic Syntheses Procedure: 2-BUTANONE-1-d, 2-METHYL- (2-Methyl-2-butanone-1,1,1-d3) . Organic Syntheses. [Link]

-

(4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone | C21H22BrNO2 | CID 445987 . PubChem. [Link]

-

Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds . National Institutes of Health (NIH). [Link]

-

Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol . PrepChem.com. [Link]

-

(4-bromophenyl)(cyclopropyl)methanamine (C10H12BrN) . PubChem. [Link]

-

(1-(4-Bromophenyl)cyclopropyl)methanol | 98480-31-0 . Angene. [Link]

- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

-

(2s,3s)-(+)-(3-phenylcyclopropyl)methanol . Organic Syntheses. [Link]

-

(PDF) Review of cyclopropyl bromide synthetic process . ResearchGate. [Link]

-

(4-bromophenyl)methanol - 873-75-6 . ChemSynthesis. [Link]

- CN104892355A - Novel method for synthesizing cyclopropyl bromide.

- CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Synthesis of p-Bromobenzaldehyde - Chempedia - LookChem [lookchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Cyclopropylmagnesium Bromide | 23719-80-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 9. PubChemLite - (4-bromophenyl)(cyclopropyl)methanol (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 10. scbt.com [scbt.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectral Characterization of (4-Bromophenyl)(cyclopropyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the chemical compound (4-Bromophenyl)(cyclopropyl)methanol (CAS No: 70289-39-3[1]). Aimed at researchers, chemists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality verification of this important synthetic intermediate. By integrating theoretical principles with practical experimental considerations and detailed spectral interpretation, this guide serves as an authoritative resource for the scientific community.

Introduction and Molecular Overview

(4-Bromophenyl)(cyclopropyl)methanol, with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.1 g/mol , is a secondary alcohol containing a brominated aromatic ring and a cyclopropyl moiety.[2] Its structural features make it a valuable building block in organic synthesis, particularly as a precursor for various pharmaceutical and agrochemical compounds.[3] Accurate and unambiguous characterization is paramount to ensure the purity and identity of the material used in subsequent synthetic steps. This guide outlines the foundational spectroscopic techniques—NMR, IR, and MS—that collectively provide a detailed "fingerprint" of the molecule.

Caption: 2D Structure of (4-Bromophenyl)(cyclopropyl)methanol.

Context: Synthesis Pathway

Understanding the origin of a compound can provide insights into potential impurities and validate its structure. A common and efficient method for synthesizing (4-Bromophenyl)(cyclopropyl)methanol is through the reduction of its corresponding ketone, (4-Bromophenyl)cyclopropylmethanone. This transformation is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The workflow ensures high conversion and simplifies purification.

Caption: Generalized workflow for the synthesis via reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.

Experimental Protocol (¹H NMR) A standard protocol involves dissolving 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5] The spectrum is then acquired on a 400 MHz (or higher) spectrometer, with data processed using Fourier transformation.

Data Presentation & Interpretation The ¹H NMR spectrum of (4-Bromophenyl)(cyclopropyl)methanol presents several distinct regions corresponding to the aromatic, carbinol, hydroxyl, and cyclopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~7.45 | d (doublet) | 2H | H-Ar (ortho to Br) | These protons are deshielded by the bromine atom and appear as a doublet due to coupling with the adjacent meta protons. |

| ~7.25 | d (doublet) | 2H | H-Ar (meta to Br) | These protons are coupled to the ortho protons, resulting in a doublet. They form a characteristic AA'BB' system with the ortho protons. |

| ~4.20 | d (doublet) | 1H | -CH(OH)- | This methine proton is coupled to the adjacent cyclopropyl methine proton, resulting in a doublet. Its chemical shift is influenced by the adjacent hydroxyl and aromatic groups. |

| ~2.0-2.5 | br s (broad singlet) | 1H | -OH | The hydroxyl proton signal is typically broad due to chemical exchange and hydrogen bonding. Its chemical shift can vary with concentration and temperature. |

| ~1.10-1.30 | m (multiplet) | 1H | -CH- (cyclopropyl) | This is the methine proton on the cyclopropyl ring, coupled to the carbinol proton and the diastereotopic methylene protons of the ring. |

| ~0.30-0.70 | m (multiplet) | 4H | -CH₂- (cyclopropyl) | The four methylene protons on the cyclopropyl ring are diastereotopic and magnetically non-equivalent, leading to complex, overlapping multiplets in the highly shielded aliphatic region. |

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments and provides information about their hybridization and electronic state.

Experimental Protocol (¹³C NMR) For ¹³C NMR, a more concentrated sample (20-50 mg in ~0.7 mL CDCl₃) is typically used to achieve a good signal-to-noise ratio.[5] The spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument) using proton decoupling.

Data Presentation & Interpretation The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~142.5 | C-ipso (Ar-C-CHOH) | Quaternary aromatic carbon attached to the carbinol group. Its shift is influenced by the substituent. |

| ~131.5 | C-meta (Ar-CH) | Aromatic carbons meta to the bromine atom. |

| ~128.0 | C-ortho (Ar-CH) | Aromatic carbons ortho to the bromine atom. |

| ~121.0 | C-para (Ar-C-Br) | The carbon atom directly bonded to the electronegative bromine atom is deshielded. |

| ~78.0 | -CH(OH)- | The carbinol carbon, significantly deshielded by the attached oxygen atom. |

| ~17.5 | -CH- (cyclopropyl) | The methine carbon of the cyclopropyl ring. |

| ~3.5 | -CH₂- (cyclopropyl) | The two equivalent methylene carbons of the cyclopropyl ring appear at a highly shielded (upfield) position, characteristic of cyclopropyl systems.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]

Experimental Protocol (FTIR) The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[5]

Data Presentation & Interpretation The IR spectrum provides clear evidence for the hydroxyl and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Description & Causality |

| ~3400-3200 (broad) | O-H stretch | The broad and strong absorption in this region is the hallmark of an alcohol's O-H group undergoing intermolecular hydrogen bonding. |

| ~3100-3000 | C-H stretch (aromatic) | Absorption bands corresponding to the C-H stretching vibrations of the sp² hybridized carbons in the benzene ring. |

| ~3000-2850 | C-H stretch (aliphatic) | Bands associated with the C-H stretching of the sp³ hybridized carbons in the cyclopropyl and methine groups. |

| ~1600, ~1485 | C=C stretch (aromatic) | These two characteristic absorptions arise from the carbon-carbon stretching vibrations within the aromatic ring. |

| ~1050 | C-O stretch | A strong band corresponding to the stretching vibration of the carbinol C-O bond. |